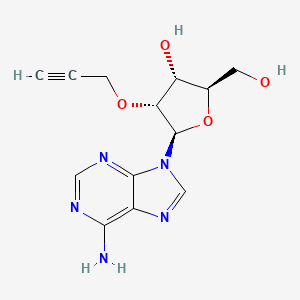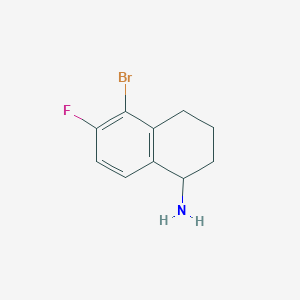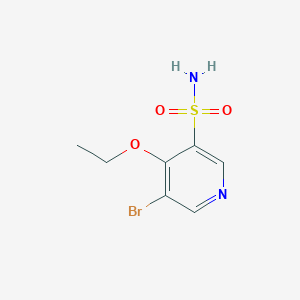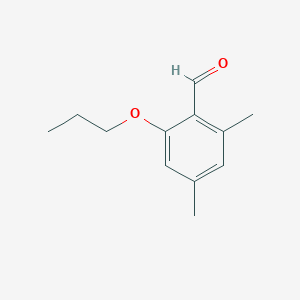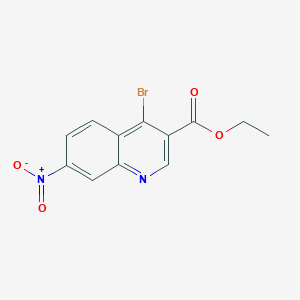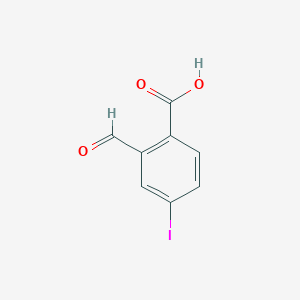
2-Formyl-4-iodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-4-iodobenzoic acid is an organic compound with the molecular formula C8H5IO3 It is a derivative of benzoic acid, where the hydrogen atoms at the 2 and 4 positions on the benzene ring are replaced by a formyl group (-CHO) and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-formyl-4-iodobenzoic acid typically involves the iodination of 2-formylbenzoic acid. One common method is the Sandmeyer reaction, where 2-formylbenzoic acid undergoes diazotization followed by a reaction with potassium iodide. The reaction conditions usually involve acidic media and controlled temperatures to ensure the selective introduction of the iodine atom at the desired position .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-4-iodobenzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in the presence of bases like potassium carbonate for Suzuki coupling reactions.
Major Products:
Oxidation: 2-Carboxy-4-iodobenzoic acid.
Reduction: 2-Hydroxymethyl-4-iodobenzoic acid.
Substitution: Various biaryl compounds depending on the boronic acid used.
Scientific Research Applications
2-Formyl-4-iodobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-formyl-4-iodobenzoic acid largely depends on its chemical reactivity. The formyl group can participate in various condensation reactions, forming Schiff bases with amines, which are crucial intermediates in many biological processes.
Comparison with Similar Compounds
2-Iodobenzoic acid: Lacks the formyl group, making it less reactive in condensation reactions.
4-Iodobenzoic acid: Similar structure but without the formyl group, limiting its applications in forming Schiff bases.
2-Formylbenzoic acid: Lacks the iodine atom, reducing its utility in substitution reactions.
Uniqueness: 2-Formyl-4-iodobenzoic acid is unique due to the presence of both the formyl and iodine groups, which confer a combination of reactivity that is not found in its individual analogs. This dual functionality allows it to participate in a broader range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C8H5IO3 |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
2-formyl-4-iodobenzoic acid |
InChI |
InChI=1S/C8H5IO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4H,(H,11,12) |
InChI Key |
UWFZNKVIYCJZNR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1I)C=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


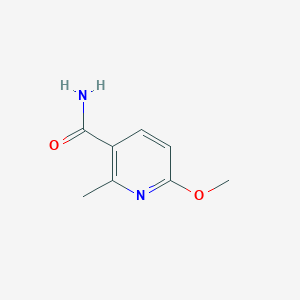
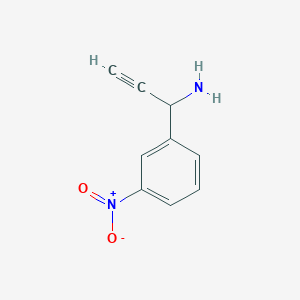
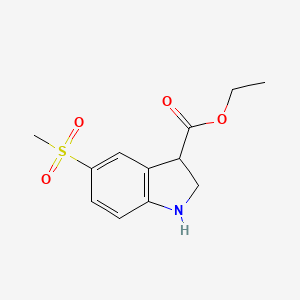
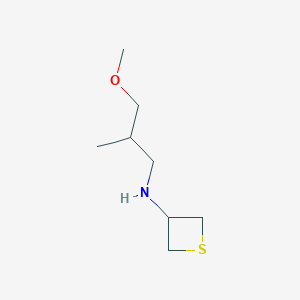
![5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13009787.png)
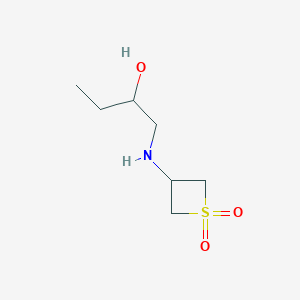
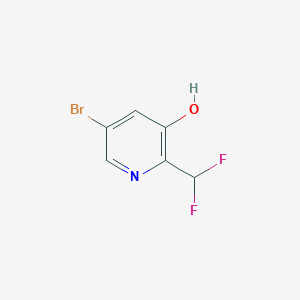
![(1R,3R)-3-Fluoro-8-azaspiro[4.5]decan-1-amine](/img/structure/B13009820.png)
